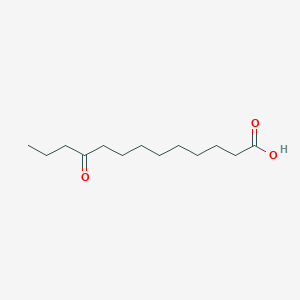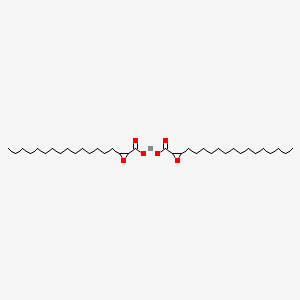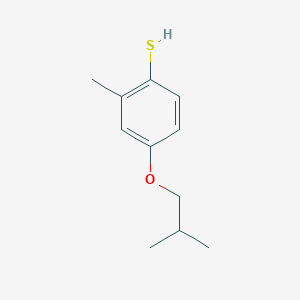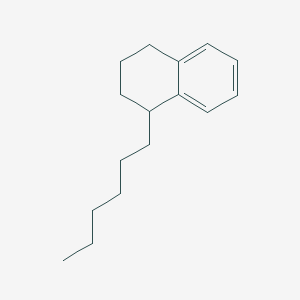
10-Oxotridecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Oxotridecanoic acid is an organic compound with the molecular formula C13H24O3 It is a long-chain fatty acid with a keto group at the 10th carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 10-Oxotridecanoic acid can be synthesized through the oxidation of tridecanoic acid. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the keto group at the 10th carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic oxidation processes. These processes are designed to be efficient and scalable, allowing for the large-scale production of the compound. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Oxotridecanoic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 10-hydroxytridecanoic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols, typically under basic or neutral conditions.
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: 10-Hydroxytridecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10-Oxotridecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 10-Oxotridecanoic acid involves its interaction with various molecular targets and pathways. The keto group at the 10th carbon position allows the compound to participate in redox reactions, influencing cellular processes. It can act as an inhibitor of certain enzymes, such as phospholipase A2, which plays a role in the hydrolysis of phospholipids and the release of arachidonic acid . This inhibition can modulate inflammatory responses and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
3-Oxotridecanoic acid: Another keto fatty acid with the keto group at the 3rd carbon position.
10-Hydroxytridecanoic acid: A reduced form of 10-Oxotridecanoic acid with a hydroxyl group instead of a keto group.
Uniqueness: this compound is unique due to the specific position of the keto group, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
676-16-4 |
|---|---|
Molekularformel |
C13H24O3 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
10-oxotridecanoic acid |
InChI |
InChI=1S/C13H24O3/c1-2-9-12(14)10-7-5-3-4-6-8-11-13(15)16/h2-11H2,1H3,(H,15,16) |
InChI-Schlüssel |
YZHJFSDMZMTRPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12643743.png)


![Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-](/img/structure/B12643772.png)
![3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)





![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)



